

Synthesis and Characterization of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (3-Fluoro-4-nitrophenyl)methanol

Cat. No.: B151518

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **(3-Fluoro-4-nitrophenyl)methanol**, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic protocol, physicochemical properties, and spectroscopic data, presented in a clear and accessible format for researchers and professionals in the field of drug development.

Physicochemical Properties

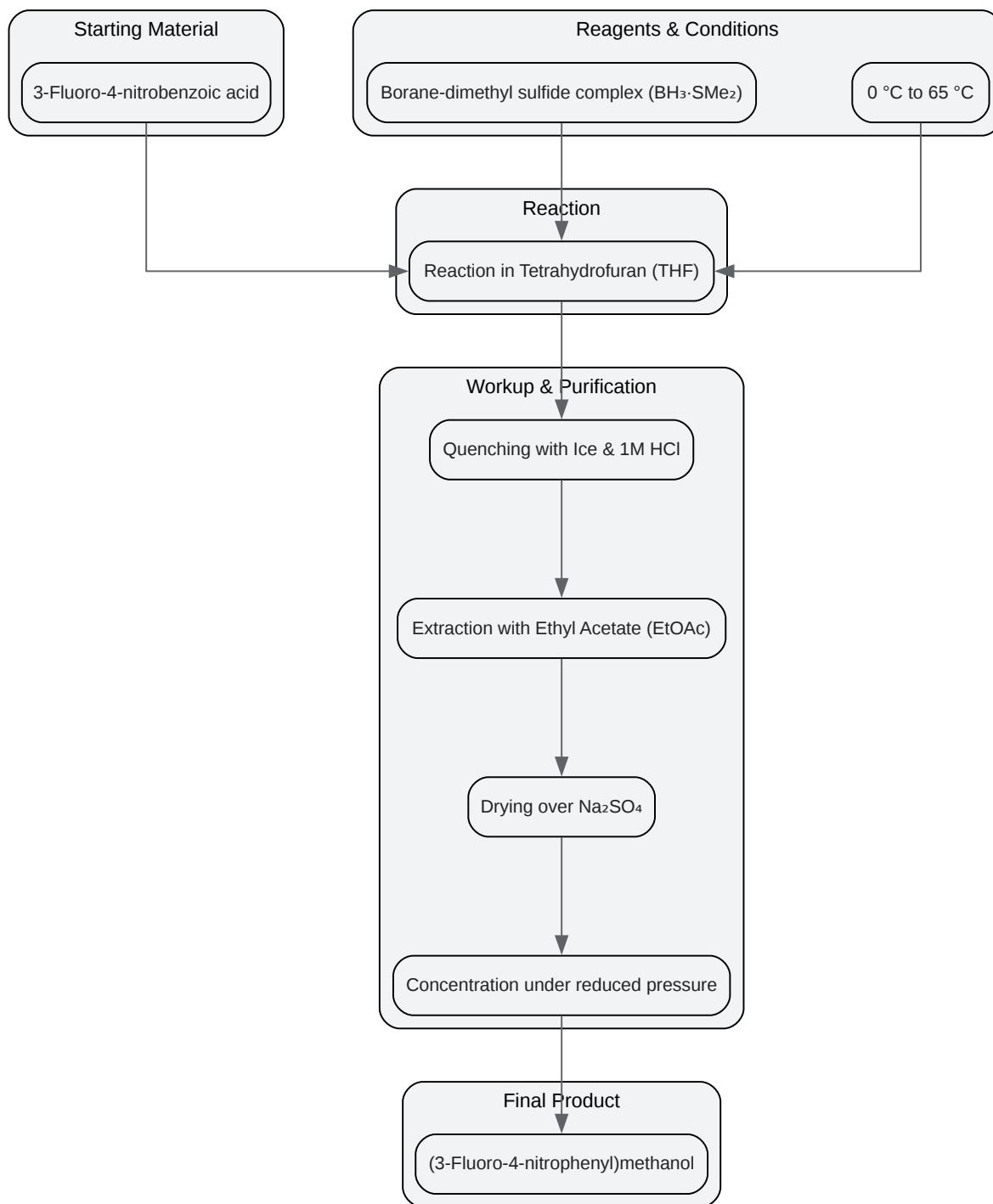
(3-Fluoro-4-nitrophenyl)methanol is an off-white to light yellow solid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ FNO ₃	[1] [2] [3]
Molar Mass	171.13 g/mol	[1] [2] [3]
Appearance	Off-white to light yellow solid	[1]
Boiling Point	328.6 ± 27.0 °C (Predicted)	[1] [2]
Density	1.434 g/cm ³	[1] [2]
pKa	13.27 ± 0.10 (Predicted)	[1]
CAS Number	503315-74-0	[1] [3]

Synthesis of (3-Fluoro-4-nitrophenyl)methanol

The synthesis of **(3-Fluoro-4-nitrophenyl)methanol** is typically achieved through the reduction of 3-fluoro-4-nitrobenzoic acid. A common and effective method utilizes a borane-dimethyl sulfide complex as the reducing agent.[\[1\]](#)

Synthetic Workflow

[Click to download full resolution via product page](#)**Caption:** Synthesis workflow for **(3-Fluoro-4-nitrophenyl)methanol**.

Experimental Protocol

The following protocol is adapted from established literature procedures.[\[1\]](#)

Materials:

- 3-Fluoro-4-nitrobenzoic acid
- Borane-dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$)
- Tetrahydrofuran (THF), anhydrous
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- A solution of 3-fluoro-4-nitrobenzoic acid (2.0 g, 10.8 mmol) in anhydrous tetrahydrofuran (50 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
- The flask is cooled to 0 °C in an ice bath.
- Borane-dimethyl sulfide complex (2.215 ml, 22.15 mmol) is added dropwise to the solution at 0 °C.
- The reaction mixture is stirred at 0 °C for 3 hours.
- The mixture is then warmed to 65 °C and stirred for an additional 18 hours.
- After the reaction is complete, the mixture is cooled to room temperature.
- The reaction is carefully quenched by the slow addition of crushed ice (50 g), followed by the addition of 1 M aqueous hydrochloric acid solution (100 ml).

- The product is extracted with ethyl acetate (2 x 100 ml).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting solid is the desired product, **(3-fluoro-4-nitrophenyl)methanol**.

Yield: Approximately 97% (1.79 g).[\[1\]](#)

Characterization Data

The structural confirmation of **(3-Fluoro-4-nitrophenyl)methanol** is performed using standard spectroscopic techniques.

Spectroscopic Data Summary

Technique	Expected Key Features
¹ H NMR	Aromatic protons (multiplets, ~7.5-8.2 ppm), benzylic protons (-CH ₂ OH, singlet, ~4.8 ppm), hydroxyl proton (-OH, broad singlet, variable ppm)
¹³ C NMR	Aromatic carbons (~120-160 ppm), benzylic carbon (-CH ₂ OH, ~65 ppm)
FTIR (cm ⁻¹)	O-H stretch (broad, ~3300-3500), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-2960), N-O stretch (asymmetric, ~1520), N-O stretch (symmetric, ~1350), C-O stretch (~1050), C-F stretch (~1250)
Mass Spec (m/z)	[M+H] ⁺ : 172.04045, [M+Na] ⁺ : 194.02239

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Analysis: Record the FTIR spectrum over a standard range (e.g., 4000-400 cm^{-1}).

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI), and acquire the mass spectrum in positive ion mode.

Safety Information

(3-Fluoro-4-nitrophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.

This guide provides a foundational understanding of the synthesis and characterization of **(3-Fluoro-4-nitrophenyl)methanol**. For further in-depth analysis and application-specific details, consulting peer-reviewed literature is recommended.

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References

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